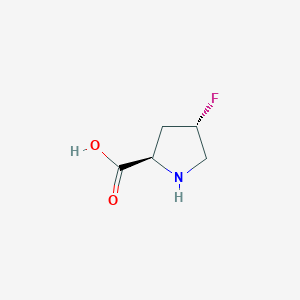

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid

Descripción general

Descripción

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid is a chiral fluorinated amino acid derivative. The presence of the fluorine atom in its structure imparts unique physicochemical properties, making it a valuable compound in various fields of research and industry. This compound is particularly interesting due to its stereochemistry, which can influence its biological activity and interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the desired stereochemistry. One common method involves the reaction of trans-4-hydroxyproline with fluorinating agents under controlled conditions. For instance, the use of trifluoroacetimidoyl chlorides in the presence of titanium dioxide nanoparticles as a catalyst and sodium bicarbonate as a base has been reported .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts are employed to achieve these goals. The specific details of industrial processes are often proprietary, but they generally build on the principles established in laboratory-scale syntheses.

Análisis De Reacciones Químicas

Substitution Reactions

The fluorine atom at the 4-position undergoes nucleophilic substitution under specific conditions. For example:

-

Reaction with ammonia : Forms (2R,4S)-4-fluoropyrrolidine-2-carboxamide (F) via nucleophilic displacement, typically in polar solvents like DMF at 25–60°C .

-

Fluorine exchange : Fluorinating agents such as diethylaminosulfur trifluoride (DAST) can replace hydroxyl groups in related precursors, yielding fluorinated derivatives .

Key Data :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nucleophilic substitution | NH₃, DMF, 60°C | Carboxamide | 86% |

| Fluorination | DAST, CH₂Cl₂, −10°C | Fluorinated derivative | 92% |

Deprotection Reactions

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions:

-

Acid-mediated deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the Boc group, yielding the free amine .

Example :

Amide and Ester Formation

The carboxylic acid group participates in condensation reactions:

-

Peptide coupling : Using reagents like HATU or EDCI, it forms amide bonds with amino acids (e.g., in solid-phase peptide synthesis) .

-

Esterification : Reacts with ethanol in HCl to form ethyl esters, enhancing solubility for downstream applications .

Notable Reaction :

Reductive Amination

Used in drug design to create secondary amines:

-

Example : Reacts with aldehydes (e.g., 4-fluorobenzaldehyde) in the presence of NaBH₃CN, forming derivatives with enhanced pharmacokinetic properties .

Conditions :

Dehydration to Nitriles

Controlled dehydration converts carboxamides to nitriles:

Stereochemical Stability

The (2R,4S) configuration remains intact under most conditions but may epimerize in strong bases (e.g., NaOH > 1 M) .

This compound’s reactivity profile underscores its versatility in synthesizing fluorinated pharmaceuticals, peptides, and imaging agents. Researchers continue to refine its reactions to improve yields and selectivity, particularly for applications in targeted drug delivery .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Peptide Synthesis

The compound is a valuable building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its incorporation can enhance the efficiency and yield of peptide formation, making it a crucial component in developing peptide-based therapeutics .

Drug Development

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid has shown promise in the design of novel pharmaceutical compounds. Its fluorinated structure can improve the bioavailability of drugs targeting neurological disorders. Research indicates that such fluorinated compounds may enhance the pharmacokinetic properties of therapeutic agents .

Antiviral and Neuroprotective Properties

Preliminary studies suggest that this compound may exhibit antiviral properties by inhibiting certain viral replication processes. Additionally, its structural similarities to neurotransmitters allow it to interact with neural receptors, potentially providing neuroprotective benefits.

Anticancer Activity

In vitro studies have indicated that this compound can inhibit cancer cell proliferation. This suggests potential applications as an anticancer agent, particularly in developing targeted therapies.

Organic Synthesis

The compound plays a significant role in organic synthesis, allowing chemists to explore new reaction pathways and develop innovative synthetic methodologies. Its unique stereochemistry can facilitate specific reactions that may not be possible with non-fluorinated analogs .

Bioconjugation

In bioconjugation applications, this compound is utilized to facilitate the attachment of biomolecules to surfaces or other molecules. This is crucial for creating targeted drug delivery systems and enhancing the efficacy of therapeutic agents .

Analytical Chemistry

The compound can be employed in analytical techniques such as chromatography to improve the separation and identification of complex mixtures. Its presence may enhance the accuracy of analytical results in various chemical analyses .

Comparative Analysis of Related Compounds

The following table summarizes some compounds related to this compound, highlighting their structural features and unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid | Enantiomer with opposite stereochemistry | Potentially different biological activity |

| 5-Fluoro-L-proline | Fluorinated proline derivative | Known for its role in protein synthesis |

| 4-Fluoro-DL-alanine | Fluorinated alanine variant | Exhibits different metabolic properties |

Case Studies and Research Findings

Several studies have focused on the applications of this compound:

- Peptide Therapeutics Development : Research has demonstrated that incorporating this compound into peptide sequences can significantly enhance their stability and biological activity.

- Antiviral Activity Assessment : A study evaluated its effects on viral replication in vitro, showing promising results against specific viruses.

- Neuroprotective Mechanisms : Investigations into its interaction with neural receptors have provided insights into its potential as a neuroprotective agent.

Mecanismo De Acción

The mechanism of action of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid depends on its specific application. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target molecules . The exact molecular targets and pathways involved vary depending on the specific context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid: This enantiomer has similar properties but may exhibit different biological activity due to its stereochemistry.

Proline derivatives: Compounds like trans-4-hydroxyproline share structural similarities and are used in similar applications.

Fluorinated amino acids: Other fluorinated amino acids, such as 4-fluorophenylalanine, also exhibit unique properties due to the presence of fluorine.

Uniqueness

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a fluorine atom. These features can significantly influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications .

Actividad Biológica

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid is a chiral fluorinated amino acid derivative notable for its unique biological activities. The compound features a fluorine atom at the fourth position of the pyrrolidine ring and a carboxylic acid functional group, which contributes to its diverse applications in medicinal chemistry and biological research.

Chemical Structure and Properties

The compound's stereochemistry is defined by its (2R,4S) configuration, which significantly influences its biological activity and interactions with various biological macromolecules. The presence of fluorine enhances the compound's lipophilicity and binding affinity to target receptors.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication processes, making it a candidate for antiviral drug development.

- Neuroprotective Effects : Due to its structural similarity to neurotransmitters, it may interact with neural receptors, potentially providing neuroprotective benefits.

- Anticancer Activity : In vitro studies have shown that this compound can inhibit cancer cell proliferation, indicating its potential as an anticancer agent.

The mechanism of action of this compound involves interaction with enzymes and receptors in biological systems. The fluorine atom may enhance binding affinity through strong interactions with target molecules. This property allows the compound to modulate various biochemical pathways effectively.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid | Enantiomer with opposite stereochemistry | Potentially different biological activity |

| 5-Fluoro-L-proline | Fluorinated proline derivative | Known for its role in protein synthesis |

| 4-Fluoro-DL-alanine | Fluorinated alanine variant | Exhibits different metabolic properties |

These comparisons highlight the diversity within fluorinated amino acids and their derivatives while emphasizing the distinct properties of this compound.

Case Studies and Research Findings

- Antiviral Activity Study : A study indicated that this compound could inhibit specific viral strains in vitro. The mechanism involved disruption of viral entry or replication processes.

- Neuroprotection Research : Investigations into the neuroprotective effects demonstrated that this compound could reduce neuronal apoptosis in models of neurodegeneration, suggesting potential therapeutic applications for neurodegenerative diseases.

- Cancer Cell Proliferation Inhibition : In vitro assays showed significant inhibition of cancer cell lines when treated with this compound. The compound was found to induce apoptosis in these cells through a caspase-dependent pathway.

Propiedades

IUPAC Name |

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWHMENIDGOELV-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@H]1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427477 | |

| Record name | (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131176-02-8 | |

| Record name | (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.